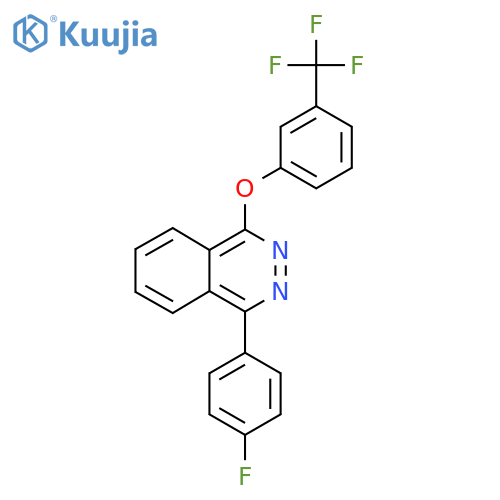Cas no 670268-53-8 (1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine)

670268-53-8 structure
商品名:1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine
1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine
- AKOS000811218
- 670268-53-8
- 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
- Z31231249
- 1-(4-fluorophenyl)-4-(3-(trifluoromethyl)phenoxy)phthalazine
- F1142-3774
-
- インチ: 1S/C21H12F4N2O/c22-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(27-26-19)28-16-5-3-4-14(12-16)21(23,24)25/h1-12H
- InChIKey: NHBMCFBXDPPTIL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=C2C=CC=CC2=C(N=N1)OC1=CC=CC(C(F)(F)F)=C1
計算された属性
- せいみつぶんしりょう: 384.08857566g/mol
- どういたいしつりょう: 384.08857566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1142-3774-10mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-75mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-40mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-100mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-20mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-20μmol |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-5mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-30mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-5μmol |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1142-3774-15mg |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
670268-53-8 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
670268-53-8 (1-(4-fluorophenyl)-4-3-(trifluoromethyl)phenoxyphthalazine) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
